3-Fluorophenoxyacetonitrile

Description

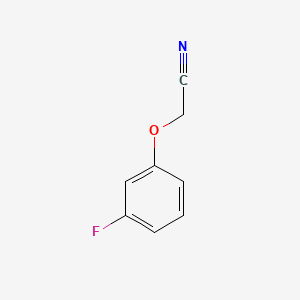

3-Fluorophenoxyacetonitrile (CAS: 135290-20-9) is a fluorinated aromatic nitrile with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol. The compound features a fluorine atom at the 3-position of the phenoxy group and an acetonitrile moiety (–CH₂CN) attached to the oxygen (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing effects of both the fluorine and nitrile groups, making it valuable in pharmaceuticals, agrochemicals, and materials science intermediates .

Key Properties (inferred from analogs):

- Boiling Point: Estimated to range between 200–250°C (based on substituted phenoxyacetonitrile analogs).

- Density: ~1.2–1.3 g/mL (similar to fluorophenylacetonitriles) .

- Reactivity: The nitrile group enables nucleophilic additions, while the fluorine enhances metabolic stability in bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEUJNOWOPRARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-Fluorophenoxyacetonitrile with key analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point/°C | Density (g/mL) |

|---|---|---|---|---|---|---|

| This compound | 135290-20-9 | C₈H₆FNO | 151.14 | –O–, 3-F, –CH₂CN | ~200–250* | ~1.2–1.3* |

| 3-Fluorophenylacetonitrile | – | C₈H₆FN | 135.15 | –CH₂CN, 3-F | 113–114 (18 mmHg) | 1.163 |

| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | –CH₂CN, 3-CF₃ | >250 | 1.30 |

| 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | 886761-71-3 | C₉H₅F₄NO | 219.14 | –CH₂CN, 3-F, 4-OCF₃ | – | – |

| (3-Fluoro-5-methoxyphenyl)acetonitrile | 914637-31-3 | C₉H₈FNO | 165.16 | –CH₂CN, 3-F, 5-OCH₃ | – | – |

Notes:

- 3-Fluorophenylacetonitrile lacks the oxygen bridge, reducing steric hindrance and altering electronic effects compared to the phenoxy variant .

- 3-(Trifluoromethyl)phenylacetonitrile exhibits higher molecular weight and lipophilicity due to the –CF₃ group, enhancing membrane permeability in drug design .

Fluorine vs. Trifluoromethyl (–CF₃)

- Electronic Effects : Fluorine is moderately electron-withdrawing (–I effect), while –CF₃ is strongly electron-withdrawing, significantly lowering the electron density of the aromatic ring. This impacts reactivity in electrophilic substitutions (e.g., nitrations require harsher conditions for –CF₃ derivatives) .

- Applications : –CF₃ derivatives are preferred in agrochemicals for enhanced stability, whereas fluorine is common in pharmaceuticals for balanced lipophilicity and bioavailability .

Phenoxy (–O–) vs. Direct Attachment (–CH₂–)

- Steric Effects: The oxygen bridge in phenoxyacetonitrile introduces flexibility and reduces steric hindrance compared to rigid –CH₂– linkages, improving solubility in polar solvents .

- Biological Activity: Phenoxy derivatives are prevalent in herbicides (e.g., mimicking plant hormone auxins), while –CH₂– analogs are used in kinase inhibitors .

Methoxy (–OCH₃) vs. Fluorine

- –OCH₃ is electron-donating (+M effect), opposing fluorine’s –I effect. Methoxy-substituted acetonitriles exhibit lower acidity in the nitrile group, reducing reactivity in nucleophilic additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.